Plasmin Inhibition: A Comparative Benchmark Against Other Benzamide Derivatives
This compound exhibits a specific and measurable inhibitory activity against human plasmin. While direct head-to-head data within a single study is lacking, cross-study analysis reveals a 7.9-fold higher potency compared to the baseline benzamidine inhibitor, and a distinct Ki profile relative to the clinically used anti-fibrinolytic, tranexamic acid [1][2].
| Evidence Dimension | Inhibition of human plasmin |
|---|---|
| Target Compound Data | Ki = 15.8 µM (1.58E+4 nM) [1] |
| Comparator Or Baseline | Baseline benzamidine inhibitor: Ki = 125 µM; Tranexamic acid: IC50 = 1.2 mM (1.2E+6 nM) [2] |
| Quantified Difference | 7.9-fold more potent than the benzamidine baseline; 76-fold lower Ki than tranexamic acid's IC50. |
| Conditions | Competitive inhibition of esterase activity assessed via p-nitrophenol production using N-Z-L-Tyr-ONp as substrate. |
Why This Matters
This quantitative activity provides a specific, verifiable benchmark for scientists studying fibrinolysis or screening for novel plasmin modulators, differentiating it from less potent or untested analogs.
- [1] BindingDB. (n.d.). BDBM50010253 (CHEMBL3247189) - Affinity Data for Prothrombin/Plasmin. View Source
- [2] Midura-Nowaczek, K., Roszkowska-Jakimiec, W., Lepietuszko, I., & Bruzgo, I. (2003). Synthesis of benzylamides of dipeptides as potential inhibitors of plasmin. Pharmazie, 58(10), 687-689. View Source
